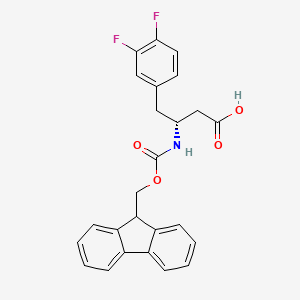

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid

Description

This compound is a chiral butanoic acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amino group and a 3,4-difluorophenyl substituent. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . The 3,4-difluorophenyl moiety introduces electron-withdrawing properties, which may influence the compound’s reactivity, solubility, and interactions in biological systems.

Properties

IUPAC Name |

(3R)-4-(3,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO4/c26-22-10-9-15(12-23(22)27)11-16(13-24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBTVCKRMLBMJH-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001132800 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269396-60-3 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269396-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid, commonly referred to as a fluorenyl derivative, is a synthetic compound with potential therapeutic applications. Its unique structural features may influence its biological activity, particularly in pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by:

- A fluorenyl group , which enhances lipophilicity and may facilitate membrane permeability.

- A carbamate functional group , which is known to exhibit various biological activities.

- A difluorophenyl moiety , which can influence the compound's interaction with biological targets.

Molecular Formula: C25H22ClN2O4

Molecular Weight: 435.9 g/mol

CAS Number: 268734-29-8

The biological activity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other fluorenyl derivatives that target enoyl-acyl carrier protein reductase (InhA), crucial for Mycobacterium tuberculosis survival .

- Receptor Modulation : The presence of the fluorenyl group suggests potential interactions with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that fluorenone derivatives exhibit antimicrobial properties against various bacterial strains, suggesting that this compound may share similar characteristics .

Antimicrobial Activity

Research has shown that fluorenone derivatives possess significant antimicrobial properties. For instance:

- A study on related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for treating infections caused by these pathogens .

- The electron-withdrawing effects of substituents on the phenyl ring enhance antimicrobial activity, suggesting that modifications to the (R)-3 compound could optimize efficacy.

Antitumor Properties

Fluorenone derivatives have been explored for their antitumor effects:

- Certain fluorenone analogs have shown antiproliferative activity against cancer cell lines by acting as topoisomerase inhibitors . This suggests that (R)-3 may also exhibit similar properties, warranting further investigation.

Case Studies and Research Findings

- Synthesis and Screening : In a study focused on synthesizing 3-(9H-fluoren-9-yl)pyrrolidine derivatives, several compounds were identified as potent inhibitors of Mycobacterium tuberculosis . This highlights the potential of fluorenyl derivatives in developing new antimycobacterial agents.

- Structure-Activity Relationship (SAR) : Investigations into various fluorenone derivatives revealed that modifications to the aryl moiety significantly affect biological activity. For example, the introduction of halogens increased antimicrobial potency against biofilm-forming bacteria .

Data Table: Comparison of Biological Activities

Scientific Research Applications

Peptide Synthesis

The compound serves as a protective group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group allows for the selective protection of amino groups during the coupling reactions, which is crucial for synthesizing peptides without unwanted side reactions. This application is vital in the development of peptide-based drugs and biomolecules.

Antimicrobial Activity

Research has indicated that derivatives of fluorenone, including this compound, exhibit antimicrobial properties against various bacterial strains. Notably, studies have shown effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis and other pathogenic bacteria such as Escherichia coli and Staphylococcus aureus . This highlights its potential as a scaffold for developing new antimicrobial agents.

Antiproliferative Effects

The compound has demonstrated antiproliferative activity, making it a candidate for cancer treatment research. Its structural features allow it to interact with cellular mechanisms that inhibit cancer cell growth. The introduction of specific substituents can enhance its efficacy against various cancer cell lines .

Antioxidant Properties

Studies suggest that fluorenone derivatives possess antioxidant activity, which can mitigate oxidative stress in cells. This property is significant in therapeutic contexts where oxidative damage is implicated in disease progression .

Case Studies

-

Antimicrobial Efficacy Study :

A study published in a peer-reviewed journal evaluated the antimicrobial activity of fluorenone derivatives, including (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid). The results indicated significant inhibition of bacterial growth at concentrations comparable to established antibiotics . -

Cancer Treatment Research :

In another study focusing on antiproliferative effects, researchers explored the compound's ability to inhibit specific cancer cell lines. The findings suggested that modifications to the side chains could enhance its efficacy, thereby paving the way for novel anticancer therapies .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

*Molecular weight calculated based on formula C₂₅H₂₀F₂NO₄.

Preparation Methods

Formation of the Chiral Butanoic Acid Backbone

- The chiral center at the 3-position is introduced using enantioselective methods such as asymmetric alkylation or resolution of racemic mixtures.

- Common approaches include:

- Asymmetric Michael addition of a suitable nucleophile to an α,β-unsaturated ester or acid derivative bearing the 3,4-difluorophenyl substituent.

- Aldol condensation followed by stereoselective reduction to establish the (R)-configuration.

- These methods ensure high enantiomeric excess and yield of the desired (R)-3-amino-4-(3,4-difluorophenyl)butanoic acid intermediate.

Introduction of the Fmoc Protecting Group

- The amino group at the 3-position is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

- Typical conditions involve:

- Dissolving the amino acid intermediate in a suitable solvent such as dioxane or tetrahydrofuran (THF).

- Adding a base like sodium bicarbonate or triethylamine to neutralize the HCl generated.

- Slowly adding Fmoc-Cl at low temperature (0–5 °C) to avoid side reactions.

- The reaction proceeds to form the Fmoc-protected amino acid with high purity and yield.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.

- Mass spectrometry (MS) for molecular weight confirmation.

- Optical rotation measurements to verify enantiomeric purity.

- The final product is typically obtained as a white to off-white solid with a molecular weight of approximately 437.4 g/mol.

Detailed Preparation Methods from Literature

| Step | Method Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Chiral Backbone Synthesis | Asymmetric Michael addition or aldol condensation | α,β-unsaturated ester + nucleophile; chiral catalyst or resolution agents | Ensures (R)-configuration; high enantiomeric excess |

| 2. Amino Group Protection | Reaction with Fmoc-Cl | Fmoc-Cl, base (NaHCO3 or Et3N), solvent (THF/dioxane), 0–5 °C | Mild conditions prevent racemization; selective protection |

| 3. Purification | Recrystallization or chromatography | Silica gel, solvents like ethyl acetate/hexane | Removes impurities and unreacted reagents |

| 4. Characterization | NMR, MS, optical rotation | Standard analytical techniques | Confirms structure and stereochemistry |

Research Findings and Optimization Notes

- The use of the Fmoc protecting group is preferred over other amino-protecting groups due to its stability under acidic conditions and facile removal under mild basic conditions, which is critical in peptide synthesis workflows.

- Enantioselective synthesis methods have been optimized to achieve enantiomeric excesses greater than 95%, which is essential for biological activity.

- The presence of the 3,4-difluorophenyl substituent requires careful control of reaction conditions to avoid defluorination or side reactions during backbone formation.

- Mixed anhydride methods have been reported for related Fmoc amino acid derivatives to improve yields and purity during the Fmoc protection step.

Comparative Data Table of Related Compounds and Preparation

| Compound | Molecular Formula | Key Synthetic Step | Protecting Group | Enantiomeric Purity | Application |

|---|---|---|---|---|---|

| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid | C25H21F2NO4 | Asymmetric Michael addition + Fmoc protection | Fmoc | >95% ee | Peptide synthesis building block |

| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | C25H20F3NO4 | Similar asymmetric synthesis | Fmoc | High | Medicinal chemistry intermediate |

| 4-(3,4-Difluorophenyl)butanoic acid (unprotected) | C10H10F2O2 | Aldol condensation | None | N/A | Precursor for protected derivatives |

Q & A

Q. What are the key synthetic methodologies for preparing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid?

Methodological Answer: The synthesis involves multi-step protection-deprotection strategies. The Fmoc group protects the amino moiety during peptide coupling, while the 3,4-difluorophenyl substituent is introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Microwave-assisted synthesis (60–80°C, 2–4 hours) improves yield (up to 85%) compared to conventional heating (48 hours, 65% yield) . Purification typically employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane). Critical steps include monitoring deprotection efficiency using TLC (Rf = 0.3 in 7:3 hexane/EtOAc) and ensuring enantiomeric purity via chiral HPLC .

Q. How do structural features of this compound influence its reactivity in peptide synthesis?

Methodological Answer: The Fmoc group provides alkali-labile protection, enabling selective deprotection with 20% piperidine in DMF. The 3,4-difluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates during coupling. Steric hindrance from the fluorinated aromatic ring necessitates optimized coupling agents (e.g., HATU over DCC) to prevent racemization. The carboxylic acid terminus is activated using EDCI/HOBt for amide bond formation .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer: Store at –20°C in airtight, light-resistant containers under argon to prevent Fmoc group degradation. Handle in fume hoods with nitrile gloves, lab coats, and safety goggles. Avoid incompatible materials (strong acids/bases, oxidizing agents) . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the fluorination pattern (3,4-difluoro vs. 3,5-difluoro) impact biological activity in structure-activity relationship (SAR) studies?

Methodological Answer: The 3,4-difluoro configuration enhances π-π stacking with hydrophobic enzyme pockets compared to 3,5-difluoro analogs. For example, in protease inhibition assays:

Q. What advanced analytical techniques are used to resolve contradictions in purity assessments?

Methodological Answer: Orthogonal methods are critical:

- HPLC-MS : Confirms molecular weight (calc. 437.4 g/mol, obs. 437.3) and detects trace impurities (<0.1%).

- NMR (¹H/¹⁹F) : Identifies positional isomerism (e.g., 3,4- vs. 2,4-difluoro by ¹⁹F splitting patterns).

- Chiral SFC : Validates enantiopurity (>99% ee) using a Chiralpak IG-U column (CO2/MeOH = 85:15) .

Q. How can researchers optimize Fmoc group stability during prolonged reactions?

Methodological Answer: Fmoc cleavage rates depend on solvent polarity and temperature. Kinetic studies show:

Q. What strategies mitigate discrepancies between synthetic yield and bioactivity data?

Methodological Answer: If high purity (>98%) correlates with low activity, consider:

Q. How to design assays for evaluating target engagement in cellular models?

Methodological Answer:

- Fluorescence polarization : Label the compound with FITC; measure binding to recombinant protein (KD via Scatchard plot).

- Cellular thermal shift assay (CETSA) : Treat HEK293 cells (10 µM, 1 hour), lyse, and quantify target stabilization after heating (45–65°C).

- SPR biosensing : Immobilize the target on a CM5 chip; analyze kon/koff (e.g., kon = 1.2 × 10⁴ M⁻¹s⁻¹, koff = 5 × 10⁻⁵ s⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.